tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate
Overview
Description
“tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate” is a chemical compound with the molecular formula C10H20N2O3 . It is a derivative of carbamic acid, with a tert-butyl group attached to the carbamate nitrogen and a ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl) group attached to the carbamate oxygen .
Molecular Structure Analysis
The molecular structure of “tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate” consists of a carbamate group (a carbonyl group (C=O) attached to an amine group (NH2)) and a tert-butyl group (C(CH3)3) attached to the nitrogen of the carbamate group . The carbamate group is also attached to a ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl) group .
Scientific Research Applications
Photoredox-Catalyzed Aminations
Photoredox catalysis has been employed to facilitate amination reactions, a versatile method for constructing complex molecules. For instance, a study demonstrated the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination of o-hydroxyarylenaminones, leading to the synthesis of 3-aminochromones. This method highlights a new cascade pathway for assembling a variety of 3-aminochromones under mild conditions, which can be further transformed to create diverse amino pyrimidines, expanding the applications of this photocatalyzed protocol (Wang et al., 2022).
Synthesis of Aryl-tethered 2-aminobenzylamines
An innovative synthesis approach for highly congested 2-amino-3-aminomethyl-5-methylsulfanyl/sec-aminobiphenyl-4-carbonitriles through the ring transformation of 2-pyranones has been delineated. This process involves base-catalyzed ring transformation followed by TFA catalyzed hydrolysis, showcasing an example of how tert-butyl carbamates can be utilized in complex synthesis pathways to achieve moderate yields of the final products (Farhanullah et al., 2007).
properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-aminooxan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEECMUCDEXAFQK-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((3R,4R)-4-aminotetrahydro-2H-pyran-3-yl)carbamate |
Synthesis routes and methods
Procedure details
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